

Unveiling the Spectroscopic Signature of Glanvillic Acid A: A Technical Guide

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Compound of Interest		
Compound Name:	Glanvillic acid A	
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[City, State] – [Date] – A comprehensive technical guide detailing the spectroscopic data of **Glanvillic acid A**, a furanoterpene natural product, has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data that are crucial for the identification and characterization of this marine-derived metabolite.

Glanvillic acid A, along with its congener Glanvillic acid B, was first isolated from the Caribbean sponge Plakortis halichondrioides.[1][2] These compounds are notable for being the first polyketides in their family to feature an aromatic furan ring.[1] The structural elucidation of these novel metabolites was accomplished through extensive spectroscopic analysis.[2]

Spectroscopic Data of Glanvillic Acid A

The following tables summarize the key NMR and MS data for **Glanvillic acid A**, essential for its unambiguous identification.

¹H NMR Spectroscopic Data



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.22	d	1.8
3	6.19	d	1.8
6	2.41	m	
7	1.55	m	_
7	1.45	m	_
8	1.30	m	_
9	0.85	t	7.3
11	2.25	m	
12	1.50	m	_
13	0.90	t	7.4
15	2.08	s	

¹³C NMR Spectroscopic Data



Position	Chemical Shift (δ, ppm)
1	179.8
2	142.8
3	110.7
4	158.4
5	118.9
6	29.8
7	34.1
8	22.5
9	13.9
10	174.2
11	37.7
12	19.3
13	13.8
14	129.1
15	21.0

Mass Spectrometry Data

Technique	Ionization Mode	Observed m/z	Formula
HREIMS	Positive	250.1258	C14H18O4

Experimental Protocols

The isolation and spectroscopic analysis of **Glanvillic acid A** involved a series of meticulous steps to ensure the purity and integrity of the compound.

Isolation of Glanvillic Acid A



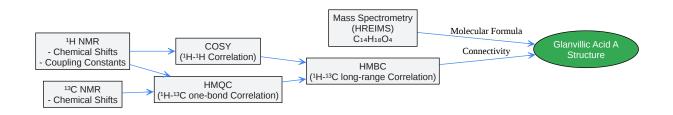
The frozen specimens of the sponge Plakortis halichondrioides were extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂). The resulting crude extract was then partitioned between different solvents of increasing polarity. The fraction containing **Glanvillic acid A** was subjected to multiple steps of column chromatography, including Sephadex LH-20 and silica gel chromatography, to yield the pure compound.

Spectroscopic Analysis

NMR spectra were recorded on a Bruker AMX-500 spectrometer. ¹H NMR spectra were acquired at 500 MHz and ¹³C NMR spectra at 125 MHz. The samples were dissolved in deuterated chloroform (CDCl₃). High-resolution electron impact mass spectra (HREIMS) were obtained on a Kratos AEI MS-50 spectrometer.

Structural Elucidation Workflow

The logical process for determining the structure of **Glanvillic acid A** from its spectroscopic data is outlined in the following diagram.



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Caption: Workflow for the structure elucidation of **Glanvillic acid A**.

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References

- 1. researchgate.net [researchgate.net]
- 2. Glanvillic acids A and B and methyl capucinoate A, new metabolites isolated from the Caribbean sponges Plakortis halichondrioides and Plakinastrella onkodes | UBC Chemistry [chem.ubc.ca]
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